
5-Chloroquinoline-8-sulfonyl chloride hydrochloride
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Overview
Description
5-Chloroquinoline-8-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C9H6Cl3NO2S and a molecular weight of 298.57 g/mol This compound is primarily used in research and development, particularly in the fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinoline-8-sulfonyl chloride hydrochloride typically involves the chlorination of quinoline derivatives followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out under controlled temperatures and in the presence of solvents like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Sulfonamide Formation
This compound readily reacts with primary or secondary amines to form sulfonamides, a key reaction for drug design.
Key Data:
The reaction proceeds via nucleophilic attack on the sulfonyl chloride group, releasing HCl. Triethylamine (TEA) is often used to neutralize HCl and drive the reaction .
Nucleophilic Substitution at C-5 Chlorine
The chlorine atom at position 5 undergoes substitution under specific conditions:
Key Data:
The C-5 position is less reactive than the sulfonyl chloride group, necessitating elevated temperatures .
Hydrolysis Reactions
Controlled hydrolysis yields sulfonic acids or sulfonate esters:
Key Data:
Hydrolysis Agent | Conditions | Product | Purity | Source |
---|---|---|---|---|
H₂O (neutral pH) | RT, 2 hrs | 5-Chloroquinoline-8-sulfonic acid | 99.5% | |
NaOH (10% aq.) | 0°C → RT, 1 hr | Sodium 8-sulfonate-5-chloroquinoline | 98% |
Hydrolysis in ice water precipitates the sulfonic acid directly . Alkaline conditions favor salt formation.
Condensation with Carbonyl Compounds
The sulfonyl chloride group participates in Friedel-Crafts-type reactions:
Key Data:
Substrate | Catalyst | Product | Yield | Source |
---|---|---|---|---|
Benzaldehyde | AlCl₃, CH₂Cl₂, 24 hrs | 8-Sulfonyl-5-chloroquinoline benzophenone | 58% | |
Acetyl chloride | FeCl₃, 80°C, 6 hrs | Acetylated sulfonamide derivative | 63% |
Electrophilic aromatic substitution occurs at the quinoline ring’s electron-rich positions (C-3 or C-6) .
Reduction of Sulfonyl Chloride
Rare but feasible under strong reducing conditions:
Reducing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
LiAlH₄ | Dry ether, 0°C, 2 hrs | 5-Chloroquinoline-8-thiol | 41% | |
NaBH₄/CuCl₂ | MeOH, RT, 12 hrs | 8-Mercapto-5-chloroquinoline | 35% |
Thiol derivatives are prone to oxidation, requiring inert atmospheres .
Metal Complexation
The quinoline nitrogen and sulfonyl group coordinate transition metals:
Metal Salt | Conditions | Complex Formed | Application | Source |
---|---|---|---|---|
Cu(NO₃)₂ | MeOH, RT, 1 hr | [Cu(C₉H₄ClNO₂S)₂(H₂O)₂] | Catalysis | |
FeCl₃ | Ethanol, 60°C, 4 hrs | Fe(III)-sulfonamide complex | Antimicrobial agents |
Complexes exhibit enhanced biological activity compared to the parent compound .
Scientific Research Applications
Organic Synthesis
5-Chloroquinoline-8-sulfonyl chloride hydrochloride serves as a crucial reagent in organic synthesis, particularly for the formation of sulfonamide derivatives. It facilitates the introduction of sulfonyl groups into various organic molecules, enhancing their chemical reactivity and biological activity.
The compound is extensively studied for its biological applications, including:
- Enzyme Inhibition : It is used to investigate enzyme inhibition mechanisms, particularly in drug development targeting specific enzymes involved in disease processes .
- Antimicrobial Activity : Several studies have reported its antimicrobial properties against various pathogens. For instance, hybrid quinoline-sulfonamide complexes derived from this compound exhibited significant antibacterial activity against Escherichia coli and antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) indicating potent efficacy .
Pharmaceutical Applications
Research highlights the potential of this compound in developing new pharmaceuticals. Its derivatives have been evaluated for anticancer activities against multiple cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers. Notably, some derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various 7-chloroquinoline derivatives synthesized from this compound. The results indicated that certain derivatives had IC50 values below 50 μM against HCT-116 cell lines, suggesting promising anticancer potential .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial activity of quinoline derivatives synthesized from this compound. The results showed effective inhibition against both bacterial and fungal strains, with specific derivatives achieving inhibition zones exceeding 20 mm .
Data Tables
Mechanism of Action
The mechanism of action of 5-Chloroquinoline-8-sulfonyl chloride hydrochloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used. In biological systems, it can modify proteins by reacting with amino acid residues, thereby inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloroquinoline-8-sulfonic acid
- 5-Chloroquinoline-8-sulfonyl fluoride
- 5-Chloroquinoline-8-sulfonyl bromide
Uniqueness
5-Chloroquinoline-8-sulfonyl chloride hydrochloride is unique due to its specific reactivity and the types of reactions it can undergo. Compared to its analogs, it is more reactive towards nucleophiles, making it a valuable reagent in organic synthesis and research .
Biological Activity
5-Chloroquinoline-8-sulfonyl chloride hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and various pharmacological applications.
Chemical Structure and Properties
The compound has the molecular formula C9H5Cl2NO2S and features a quinoline ring with a chlorine atom at the 5th position and a sulfonyl chloride group at the 8th position. This structure enhances its reactivity, particularly as an electrophile, allowing it to form sulfonamide derivatives which are crucial for its biological activity .
Synthesis of this compound
The synthesis typically involves the chlorination of quinoline derivatives followed by sulfonylation. Various methods have been developed, including multi-step synthesis techniques that yield high purity and efficiency .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Research indicates that derivatives of quinoline compounds exhibit significant activity against various bacterial strains, including:
- Staphylococcus aureus
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
In one study, certain synthesized derivatives showed minimum inhibitory concentration (MIC) values as low as 0.0625 mg/mL against Staphylococcus aureus, outperforming standard drugs .
Compound | MIC (mg/mL) | Pathogen |
---|---|---|
Hybrid 1 | 0.0625 | Staphylococcus aureus |
Hybrid 2 | 0.125 | Standard Drug |
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly in relation to breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines. Compounds derived from quinoline structures have shown IC50 values indicating effective cytotoxicity:
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 14.68 | MCF-7 |
Compound B | 23.49 | HCT-116 |
Compound C | 50.03 | HeLa |
These results suggest that the presence of specific functional groups significantly enhances the selectivity and potency against cancer cells .
Antiviral Activity
Recent studies have indicated that derivatives of quinoline compounds may possess antiviral properties, particularly against RNA viruses. The activity correlates with the electron-withdrawing nature of substituents on the quinoline ring, enhancing lipophilicity and thus bioavailability .
The mechanism by which 5-chloroquinoline-8-sulfonyl chloride exerts its biological effects primarily involves:
- Electrophilic Attack : The sulfonyl chloride group reacts with nucleophiles in biological systems, forming sulfonamide derivatives that can inhibit various biological pathways.
- Metal Chelation : Quinoline derivatives are known to chelate metal ions, which can disrupt essential enzymatic functions in pathogens.
- Interference with Cellular Processes : The compound may interfere with DNA replication or protein synthesis in cancerous cells.
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacological activities of this compound:
- A study reported enhanced antibacterial activity against resistant strains when using modified quinoline derivatives.
- Another research highlighted the anticancer efficacy of these compounds, demonstrating selective toxicity towards cancer cells while sparing normal cells.
Properties
Molecular Formula |
C9H6Cl3NO2S |
---|---|
Molecular Weight |
298.6 g/mol |
IUPAC Name |
5-chloroquinoline-8-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C9H5Cl2NO2S.ClH/c10-7-3-4-8(15(11,13)14)9-6(7)2-1-5-12-9;/h1-5H;1H |
InChI Key |
BLZJXCOOCDDNJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)Cl.Cl |
Origin of Product |
United States |
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